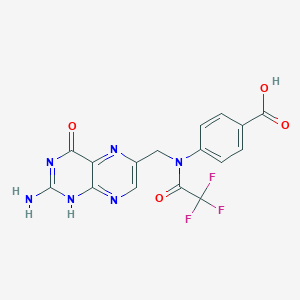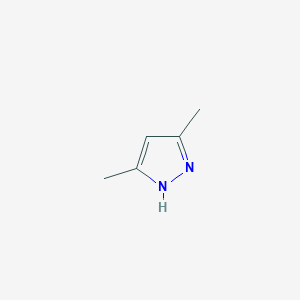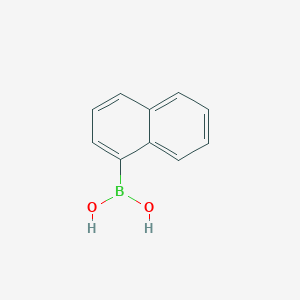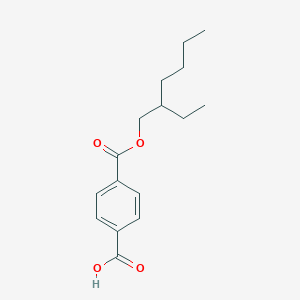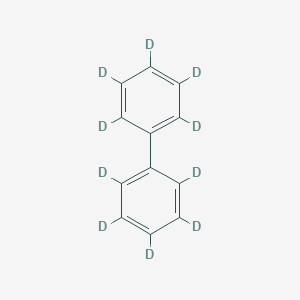
Bifenilo-d10
Descripción general
Descripción
Biphenyl-d10, also known as 2,2'-difluorobiphenyl, is an important fluorinated aromatic compound used in a variety of scientific applications. Biphenyl-d10 is a unique compound due to its high stability and low volatility, making it an ideal choice for many laboratory experiments.
Aplicaciones Científicas De Investigación
Química Analítica
Bifenilo-d10: se utiliza ampliamente como un estándar interno en espectrometría de masas. Debido a su naturaleza deuterada, proporciona una firma espectral de masas distinta que ayuda en la cuantificación precisa de los compuestos. Esto es particularmente útil en el análisis de mezclas complejas donde la identificación precisa de los componentes es crucial .
Ciencia de Materiales
En la ciencia de materiales, This compound se puede utilizar para estudiar las propiedades de transición de fase de los compuestos orgánicos. Su etiquetado isotópico estable permite a los investigadores observar cambios sutiles en las propiedades del material a diferentes temperaturas y presiones, lo cual es esencial para desarrollar nuevos materiales con las características térmicas y mecánicas deseadas .
Ciencia Ambiental
This compound: sirve como trazador o marcador en estudios ambientales para rastrear la distribución y degradación del bifenilo y compuestos relacionados en los ecosistemas. Su forma deuterada se comporta de manera similar a su contraparte no deuterada, pero se puede distinguir fácilmente, lo que la hace ideal para evaluaciones de impacto ecológico .
Investigación Farmacéutica
En la investigación farmacéutica, This compound se utiliza en el desarrollo de nuevos fármacos como compuesto de referencia. Ayuda a comprender las vías metabólicas de los fármacos que contienen bifenilo y puede ayudar en el diseño de moléculas con mayor eficacia y menos efectos secundarios .
Espectroscopia de Resonancia Magnética Nuclear (RMN)
This compound: es una herramienta valiosa en espectroscopia de RMN para la elucidación estructural. Los átomos de deuterio proporcionan una señal de RMN diferente en comparación con el hidrógeno, que se puede explotar para obtener información sobre la estructura molecular y la dinámica de los compuestos químicos .
Química Cuántica
Los investigadores utilizan This compound en cálculos de química cuántica para modelar el comportamiento de los compuestos deuterados. Su estructura bien definida y su etiquetado isotópico son beneficiosos para los estudios teóricos que buscan predecir las propiedades de nuevas moléculas .
Safety and Hazards
Mecanismo De Acción
Target of Action
Biphenyl-d10 is a deuterated derivative of biphenyl It’s worth noting that biphenyl derivatives have been reported to inhibit pd-1/pd-l1, which are key targets in cancer immunotherapy .
Biochemical Pathways
Biphenyl-d10, like biphenyl, is likely involved in the biodegradation pathways of aromatic compounds . The biodegradation of biphenyl starts with the conversion of biphenyl to benzoate, which is then further metabolized to tricarboxylic acid (TCA) cycle intermediates . The enzymes implicated in these pathways include benzoate-Coenzyme A ligase (BZL), which converts benzoic acid to benzoyl-CoA, and biphenyl synthase, which uses benzoyl-CoA to form biphenyls .
Pharmacokinetics
Biphenyl derivatives are known to have good oral bioavailability, high tumor penetration, and favorable pharmacokinetic properties . The melting point of Biphenyl-d10 is reported to be 70-72 °C , which might influence its solubility and hence, its bioavailability.
Result of Action
It’s worth noting that the biodegradation of biphenyl and its derivatives can result in the formation of less harmful compounds, contributing to the detoxification of environments contaminated with aromatic compounds .
Action Environment
The action of Biphenyl-d10, like other chemical compounds, can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, the phase change data for Biphenyl-d10 indicates that its physical state can change under different temperatures . Moreover, its environmental stability and efficacy could be affected by these factors.
Propiedades
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-(2,3,4,5,6-pentadeuteriophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1-10H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOUZKKEUPVFJK-LHNTUAQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70933437 | |
| Record name | (~2~H_10_)-1,1'-Biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70933437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid with a pleasant peculiar odor; [NTP] Fine, faintly yellow crystals; [Sigma-Aldrich MSDS] | |
| Record name | Biphenyl-d10 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13651 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
1486-01-7 | |
| Record name | 1,1'-Biphenyl-2,2',3,3',4,4',5,5',6,6'-d10 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001486017 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (~2~H_10_)-1,1'-Biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70933437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenyl-d10 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of biphenyl-d10? What are some key spectroscopic characteristics?
A: Biphenyl-d10 possesses the molecular formula C12D10 and a molecular weight of 162.28 g/mol. Spectroscopically, the presence of deuterium instead of hydrogen leads to characteristic shifts in vibrational frequencies observable in infrared and Raman spectra. For instance, the torsional frequency in the ground state, evident in fluorescence and phosphorescence studies, is observed at 595 cm-1 for biphenyl-d10, compared to 635 cm-1 for biphenyl (C12H10) [, ]. These isotopic shifts provide valuable insights into molecular structure and dynamics.
Q2: How is biphenyl-d10 used to understand structural phase transitions?
A: Biphenyl-d10 serves as an ideal candidate for studying structural phase transitions due to its distinct isotopic properties. Neutron diffraction studies of biphenyl-d10 revealed a unique structural phase transition below 40 K, characterized by a doubling of the b parameter in its crystal structure []. This is in contrast to related compounds like p-terphenyl and p-quaterphenyl, which exhibit doubling of both a and b parameters. These findings highlight the sensitivity of neutron diffraction for probing isotopic variations and understanding phase transitions in crystalline systems.
Q3: Can you elaborate on the significance of biphenyl-d10 in studying molecular geometry changes upon electronic excitation?
A: The study of biphenyl-d10 luminescence has been instrumental in understanding changes in molecular geometry upon electronic excitation. Research involving fluorescence and phosphorescence spectra of biphenyl-d10, in comparison to biphenyl, provided strong evidence that the biphenyl molecule transitions from a non-planar ground state to a planar configuration in its first excited singlet and triplet states []. This conclusion was drawn from the prominent presence of odd quanta of the torsional mode in fluorescence and even quanta in phosphorescence, a pattern indicative of such a geometric change.
Q4: How is biphenyl-d10 utilized in synthetic organic chemistry?
A: Biphenyl-d10 acts as a valuable precursor for synthesizing deuterium-labeled compounds. For example, it serves as the starting material for preparing biphenyl-2,2′,3,3′,5,5′,6,6′-2H8 []. This deuterated biphenyl derivative can then be used in various applications, including mechanistic studies or as an internal standard in analytical techniques like gas chromatography/mass spectrometry (GC/MS).
Q5: Are there specific examples of complex molecules synthesized using biphenyl-d10?
A: Yes, biphenyl-d10 has found application in the multi-step synthesis of deuterium-labeled biologically relevant molecules. One such example is the synthesis of 2,7-diamidinocarbazole-d6, a compound with potential biological activity, starting from biphenyl-d10 []. Utilizing deuterated precursors like biphenyl-d10 in such syntheses allows for the incorporation of deuterium labels into complex molecules, which can be advantageous for studying their metabolic fate, pharmacokinetic properties, and for developing analytical methods.
Q6: How is biphenyl-d10 used in environmental analysis?
A: Biphenyl-d10 plays a crucial role in the analysis of environmental pollutants. It serves as an internal standard in GC/MS analysis for quantifying trace amounts of taste and odor compounds, such as geosmin and 2-methylisoborneol, found in drinking water []. The use of a deuterated internal standard like biphenyl-d10 improves the accuracy and reliability of the analytical method by accounting for variations during sample preparation and analysis.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



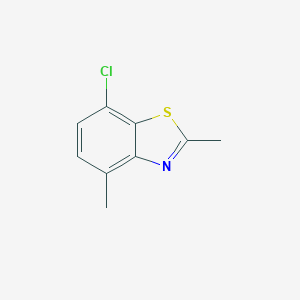
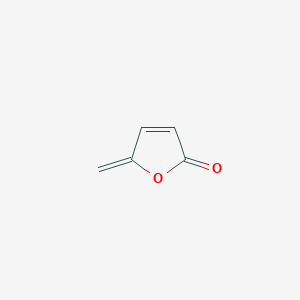
![4-[2-[(1-Carboxy-4-hydroxybutyl)amino]ethenyl]-2,3-dihydropyridine-2,6-dicarboxylic acid](/img/structure/B48345.png)
